1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLITJBEWFITOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce tetrahydropyrimidine derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug development for various therapeutic areas.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
- Methoxy groups (e.g., ) provide stronger electron-donating effects but introduce steric bulk.
- Electron-Withdrawing Groups : Nitro-substituted analogues (e.g., ) reduce electron density, altering reactivity and binding kinetics. These groups may improve metabolic stability but reduce bioavailability.
Biological Activity
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This compound features a dihydropyrimidine ring with a 4-methylbenzyl substituent, contributing to its unique properties and potential applications in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.26 g/mol
- CAS Number : 4020-19-3
Synthesis
The synthesis typically involves the condensation of 4-methylbenzylamine with ethyl acetoacetate under basic conditions, followed by cyclization. Common solvents used include ethanol or methanol, and purification is achieved through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that dihydropyrimidines, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis .
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The IC₅₀ values ranged from 10 to 25 μM, indicating moderate efficacy against these cancer types . The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it acts as a selective inhibitor of certain kinases involved in cancer progression. This selectivity is attributed to the unique structural features provided by the 4-methylbenzyl group .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Moderate | Selective |
| 1-Benzyl-3,4-dihydropyrimidine-2,4(1H,3H)-dione | Low | Low | Non-selective |
| 1-(4-Chlorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione | High | High | Selective |
Case Studies
Several case studies have documented the biological activities of this compound:
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications at the benzyl position could enhance activity .
- Anticancer Mechanism Exploration : Research published in Cancer Letters explored the anticancer mechanisms of various dihydropyrimidines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression in specific cancer types .
- Enzyme Inhibition Profile : An investigation into enzyme inhibition revealed that certain dihydropyrimidines could effectively inhibit kinases involved in cancer signaling pathways. This study highlighted the potential for developing targeted therapies based on these compounds .
Q & A
Q. How to design SAR studies for dihydropyrimidine-based enzyme inhibitors?
- Methodological Answer :
- Core modifications : Compare 2,4-dione vs. 2-thione analogs for hydrogen-bonding capacity.
- Substituent libraries : Synthesize derivatives with varied aryl (phenyl, naphthyl) and heteroaryl (thiophene, pyridine) groups.
- Enzyme assays : Measure IC₅₀ values against purified targets (e.g., HIV reverse transcriptase) using fluorescence/quench assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
